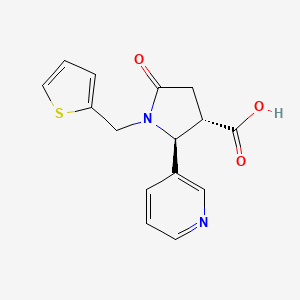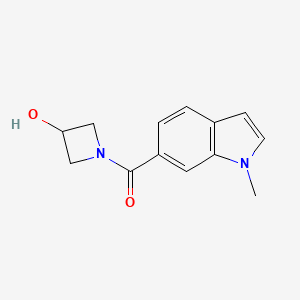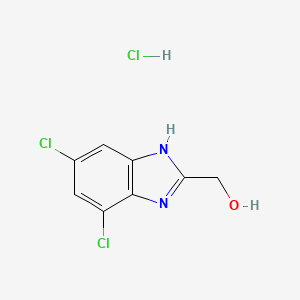
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one (abbreviated as APSE) is an organosulfur compound that is synthesized from the reaction of 3-aminopyrrolidine and 4-pyridinethiol. It is a versatile compound, with a wide range of applications in scientific research, including drug development, drug delivery, and biochemistry. APSE is also known for its ability to form stable coordination complexes with transition metals, which makes it a useful tool for studying metal-ligand interactions.
Applications De Recherche Scientifique
Electrooptic Film Fabrication
- The compound has been studied in the context of electrooptic film fabrication. Specifically, its application in creating chromophore monolayers for thin films has been explored. This is significant in developing materials with controlled microstructure and optical/electrooptic responses (Facchetti et al., 2006).
Fluorescent Chemosensor Development
- Research has identified its potential in developing fluorescent chemosensors. This particular chemical structure has been found effective in detecting ions like Fe3+ and substances such as picric acid at nanomolar levels, which is crucial in environmental monitoring and security (Shylaja et al., 2020).
Crystal and Molecular Structure Analysis
- The compound has been used to explore crystal and molecular structures. Studies have focused on understanding its interactions and bonding patterns, which are fundamental in the field of crystallography and material science (Percino et al., 2006).
Complexation Studies
- It plays a role in complexation studies, particularly in forming compounds with metals like Cadmium(II). These studies are crucial for understanding molecular interactions and developing new materials with specific properties (Hakimi et al., 2013).
Synthesis of Functionalized Crown Ethers
- The compound is used in synthesizing building blocks for functionalized crown ethers. These ethers have applications in host-guest chemistry, a field important for developing molecular recognition systems (Nawrozkij et al., 2014).
Synthesis of Pyrrolidin-2-ones
- Its reaction with different indoles leads to the synthesis of pyrrolidin-2-ones, compounds that have potential applications in pharmaceutical and chemical industries (Sadovoy et al., 2011).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c12-9-3-6-14(7-9)11(15)8-16-10-1-4-13-5-2-10/h1-2,4-5,9H,3,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCUBFMEMKXUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CSC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

![Methyl 8-amino-3-tetrahydro-2-furanyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474056.png)
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)

![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)


![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

